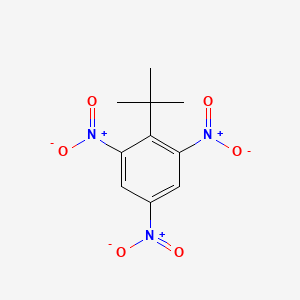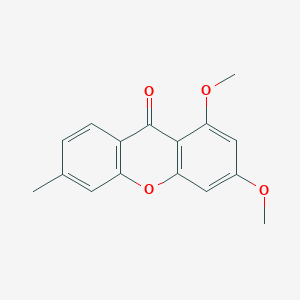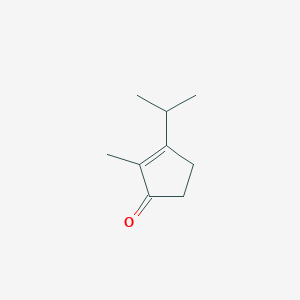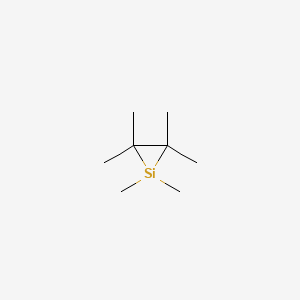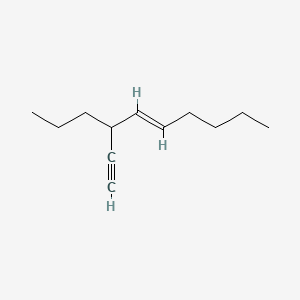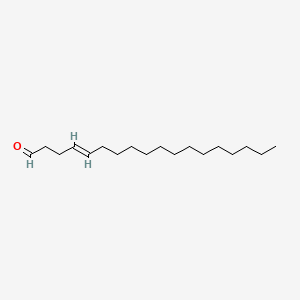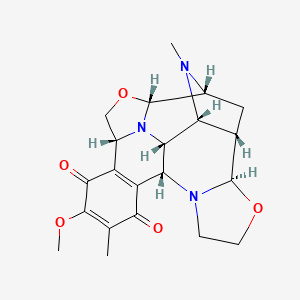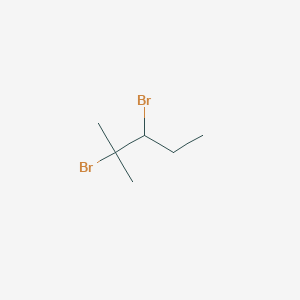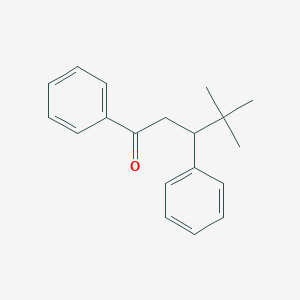![molecular formula C8H18N2O B14629158 1-[(E)-tert-Butyldiazenyl]butan-1-ol CAS No. 57910-45-9](/img/structure/B14629158.png)
1-[(E)-tert-Butyldiazenyl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-tert-Butyldiazenyl]butan-1-ol is an organic compound that belongs to the class of alcohols It features a butan-1-ol backbone with a tert-butyldiazenyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-tert-Butyldiazenyl]butan-1-ol can be achieved through multiple-step organic synthesis. One common method involves the reaction of butan-1-ol with tert-butyl diazene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-tert-Butyldiazenyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanal or butanoic acid, while reduction could produce butane or other alcohols.
Aplicaciones Científicas De Investigación
1-[(E)-tert-Butyldiazenyl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(E)-tert-Butyldiazenyl]butan-1-ol exerts its effects involves its interaction with specific molecular targets. The diazenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and oxidation-reduction reactions, which alter the compound’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Butan-1-ol: A primary alcohol with a similar backbone but lacking the diazenyl group.
tert-Butanol: A tertiary alcohol with a tert-butyl group but without the diazenyl functionality.
Isobutanol: An isomer of butanol with a different structural arrangement.
Uniqueness
1-[(E)-tert-Butyldiazenyl]butan-1-ol is unique due to the presence of the diazenyl group, which imparts distinct chemical properties and reactivity compared to other butanol isomers. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
57910-45-9 |
|---|---|
Fórmula molecular |
C8H18N2O |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-(tert-butyldiazenyl)butan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-5-6-7(11)9-10-8(2,3)4/h7,11H,5-6H2,1-4H3 |
Clave InChI |
XDFPQXAURCHNIV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N=NC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


